molecular formula C7H6N2O2S B1300878 2-Cyanobenzenesulfonamide CAS No. 73542-86-6

2-Cyanobenzenesulfonamide

Cat. No.: B1300878
CAS No.: 73542-86-6
M. Wt: 182.2 g/mol
InChI Key: QZBOWJXHXLIMGD-UHFFFAOYSA-N
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Description

2-Cyanobenzenesulfonamide (CAS 73542-86-6) is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol. It is of significant interest in agricultural research, where it has been investigated for its utility as an agent for seed treatment. Studies, including the patent WO2006100288A2, describe its application in protecting seeds and resulting plants from damage by soil and leaf insects, as well as its use in controlling pests such as aphids . This makes it a valuable compound for research in crop protection and sustainable agriculture. As a benzenesulfonamide derivative, it shares a common structural motif with a wide class of sulfonamide-containing compounds known for their diverse biological activities and applications in developing therapeutic and agrochemical agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can find detailed market and supplier information for this compound in specialized chemical market research reports .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBOWJXHXLIMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363670
Record name 2-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73542-86-6
Record name 2-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Cyanobenzenesulfonamide

Established Synthetic Pathways to 2-Cyanobenzenesulfonamide Core Structure

The construction of the this compound core relies on fundamental reactions in aromatic chemistry, primarily involving the introduction of the sulfonyl and cyano functionalities onto a benzene (B151609) ring and the subsequent formation of the sulfonamide.

Sulfonation and Chlorosulfonylation Approaches

The introduction of a sulfonyl group onto an aromatic ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. For a precursor such as 2-cyanobenzonitrile, direct sulfonation can be challenging due to the deactivating nature of the cyano and the potential for harsh reaction conditions.

A more common and versatile approach is chlorosulfonylation, which introduces a sulfonyl chloride group (-SO₂Cl) in a single step. This reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. The resulting 2-cyanobenzenesulfonyl chloride is a stable and reactive intermediate.

Table 1: Reagents for Sulfonamide Precursor Synthesis

ReactionReagentProduct
ChlorosulfonylationChlorosulfonic acid (ClSO₃H)2-Cyanobenzenesulfonyl chloride

Amidation Reactions for Sulfonamide Formation

The formation of the sulfonamide moiety is accomplished through the reaction of the sulfonyl chloride with an amine. In the case of this compound, the precursor 2-cyanobenzenesulfonyl chloride is treated with ammonia (B1221849) or an ammonia equivalent. This nucleophilic substitution reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for Amidation:

Figure 1: General reaction for the formation of this compound from 2-Cyanobenzenesulfonyl chloride and ammonia.

Multi-Step Synthesis from Substituted Benzene Derivatives

The synthesis of this compound can also be achieved through a multi-step sequence starting from readily available substituted benzene derivatives. The order of reactions is crucial to ensure the correct regiochemistry of the final product. libretexts.org A plausible synthetic route could begin with a starting material like aniline (B41778), where the amino group is first protected to prevent unwanted side reactions during subsequent electrophilic aromatic substitutions. utdallas.edu

A representative multi-step synthesis is outlined below:

Protection of Aniline: The amino group of aniline is protected, for example, by acetylation with acetic anhydride (B1165640) to form acetanilide. This protection moderates the activating nature of the amino group and directs subsequent substituents to the para position.

Chlorosulfonylation: The protected aniline undergoes chlorosulfonylation to introduce the sulfonyl chloride group.

Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt. This would necessitate the deprotection of the acetyl group to regenerate the amine, followed by diazotization and cyanation. The timing of this step relative to the introduction of the sulfonyl group is critical for directing the substitution patterns correctly.

Amidation: The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Deprotection (if necessary): If any protecting groups are still present, they are removed in the final step to yield this compound.

The specific sequence of these steps can be varied to optimize the yield and purity of the final product. libretexts.org

Advanced Synthetic Strategies for this compound Derivatives

Beyond the synthesis of the parent compound, advanced synthetic methods are employed to generate a diverse range of this compound derivatives with tailored properties. These strategies often involve the functionalization of the sulfonamide nitrogen or other positions on the aromatic ring.

Mitsunobu and Nicholas Reactions in Cycloalkyne Synthesis

The Mitsunobu and Nicholas reactions are powerful tools in modern organic synthesis that can be applied to the elaboration of the this compound scaffold, particularly for the construction of complex cyclic structures.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the formation of a C-N bond with a sulfonamide. organic-chemistry.orgnih.govwikipedia.org In this context, this compound can act as a nucleophile, reacting with an alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govwikipedia.org This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, making it a valuable tool for stereocontrolled synthesis. organic-chemistry.org

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for its reaction with a nucleophile. mdpi.com Arenesulfonamides have been successfully employed as nucleophiles in intramolecular Nicholas reactions to construct nitrogen-containing rings, such as 10-membered azaenediynes. mdpi.comnih.gov This methodology could be adapted to synthesize cyclic derivatives of this compound by tethering an alkyne-cobalt complex to the sulfonamide nitrogen or the aromatic ring. A milder, Mitsunobu-mediated variation of the Nicholas reaction has also been developed, which avoids the use of harsh acidic conditions. nih.gov

Table 2: Key Features of Advanced Cyclization Reactions

ReactionKey ReagentsTransformationApplication for this compound Derivatives
Mitsunobu Reaction Alcohol, Triphenylphosphine, DEADR-OH + H-N(SO₂R') → R-N(SO₂R')N-alkylation of the sulfonamide
Nicholas Reaction Alkyne-Co₂(CO)₆ complex, Lewis acidIntramolecular cyclizationSynthesis of nitrogen-containing macrocycles

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The sulfonamide nitrogen of this compound, being a primary amine, can participate in this reaction to form N-sulfonyl imines. This reaction typically proceeds under acid or base catalysis, or with heating, and involves the elimination of a water molecule. researchgate.netnih.gov

The formation of a Schiff base from this compound and an aromatic aldehyde would introduce a new C=N bond and extend the conjugation of the molecule. The stability of the resulting Schiff base is often enhanced when aromatic aldehydes are used. nih.gov

General Reaction Scheme for Schiff Base Formation:

Figure 2: General reaction for the formation of a Schiff base from this compound and an aldehyde.

Incorporation of Heterocyclic Moieties

The sulfonamide group is a key pharmacophore, and its combination with various heterocyclic rings is a common strategy in medicinal chemistry to develop novel therapeutic agents. The reactivity of this compound allows for its use as a building block in the synthesis of diverse heterocyclic systems. Although direct examples starting from this compound are not extensively detailed in the provided research, the general reactivity of benzenesulfonamides can be extrapolated. The primary methods involve leveraging the reactivity of the sulfonamide nitrogen or the aromatic ring, often activated by the cyano and sulfonyl groups, to construct new rings.

One prevalent strategy involves the condensation of a sulfonamide derivative with bifunctional reagents to form heterocyclic structures. For instance, enaminones derived from sulfonamides are versatile intermediates for synthesizing a variety of heteroaromatics. scirp.org These enaminones, possessing both electrophilic and nucleophilic centers, can react with reagents like guanidine, thiourea, or substituted acetonitriles to yield pyrimidines, imidazopyridines, and pyrazoles. scirp.org This approach highlights a pathway where a precursor, such as an acetylbenzenesulfonamide, is first converted into a more reactive intermediate before cyclization.

Another approach involves the direct coupling of the benzenesulfonamide (B165840) moiety with pre-existing heterocyclic fragments. This is often explored for creating molecular hybrids that combine the pharmacological properties of both structures. sciforum.net For example, molecular hybrids have been synthesized by combining benzenesulfonamide with heterocycles like imidazole (B134444), 1,2,4-triazole, benzimidazole (B57391), and benzoxazole (B165842) to explore their anticancer activities. sciforum.netresearchgate.net

Furthermore, intramolecular cyclization reactions represent a powerful tool for constructing fused heterocyclic systems. Palladium- and copper-catalyzed reactions can facilitate C-H functionalization and intramolecular C-S or C-N bond formation. nih.govresearchgate.netmdpi.com For example, N-arylcyanothioformamides undergo cyclization to form 2-cyanobenzothiazoles, demonstrating a method where the cyano group is part of the final heterocyclic product. nih.govresearchgate.netmdpi.com While the starting material is not this compound itself, the principles of transition-metal-catalyzed intramolecular cyclization are applicable for designing synthetic routes to novel heterocycles derived from it.

The following table summarizes representative examples of heterocyclic systems synthesized from sulfonamide precursors, illustrating the potential transformations for this compound.

Starting Sulfonamide TypeReagent(s)Resulting Heterocyclic MoietyKey Transformation
Enaminone of 4-Acetyl-N,N-diethylbenzenesulfonamideGuanidine hydrochloride / ThioureaPyrimidine (B1678525)Condensation/Cyclization
Enaminone of 4-Acetyl-N,N-diethylbenzenesulfonamide1H-Benzo-imidazole-2-ylacetonitrileBenzoimidazo[1,2-a]pyridineCondensation/Cyclization
2-Alkylthio-4-chlorobenzenesulfonamideImidazole, 1,2,4-triazole, BenzimidazoleN-heterocycle substituted benzenesulfonamideNucleophilic Substitution
N-ArylcyanothioformamidesPdCl₂, CuI2-CyanobenzothiazoleIntramolecular C-H Functionalization/C-S Cyclization

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. Mechanistic studies on benzenesulfonamides and related compounds reveal several key pathways, including nucleophilic substitution, cyclization, and radical reactions.

The hydrolysis of N-substituted benzenesulfonamides in acidic conditions has been studied to elucidate the stability and reactivity of the S-N bond. For instance, the hydrolysis of N-nitrobenzenesulfonamides can proceed via an A1-type mechanism. rsc.org Depending on the electronic nature of the substituents on the benzene ring, cleavage can occur to release either nitramide (B1216842) (NH₂NO₂) or a nitronium ion (NO₂⁺). An electron-donating group on the ring favors the formation of a sulfonyl cation (YC₆H₄SO₂⁺), while an electron-withdrawing group, such as the 2-cyano group, would favor the release of NO₂⁺. rsc.org This suggests that in acidic media, reactions at the sulfonamide nitrogen of this compound would likely involve protonation followed by cleavage of the N-S bond.

Intramolecular cyclization reactions are another important class of transformations. The mechanisms of such reactions often involve the formation of key intermediates that dictate the final product structure. For example, the cyclization of arylpropargyl amides can proceed through the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction. rsc.org Density Functional Theory (DFT) calculations are often employed to explore the energetics of different potential pathways and intermediates in these complex transformations. rsc.org

More recently, photoredox and dual-catalysis systems have enabled novel reaction pathways. A proposed mechanism for the S(O)₂–N coupling between phenylsulfinic acids and aryl azides involves a dual copper and visible-light-catalyzed process. mdpi.com This pathway proceeds through the generation of a triplet nitrene from the azide (B81097) via energy transfer from a photocatalyst. Concurrently, a sulfonyl radical is formed. These two radical species then couple to form the S-N bond. mdpi.com This type of mechanism, which avoids traditional nucleophilic substitution, could be applicable for forming derivatives of this compound under mild, redox-neutral conditions.

The table below outlines different mechanistic pathways relevant to the transformation of benzenesulfonamide derivatives.

Reaction TypeProposed Mechanism TypeKey Intermediates/StepsInfluencing Factors
Acid-catalyzed HydrolysisA1 MechanismO-protonation or N-protonation; S-N bond cleavageAcid concentration; Electronic nature of ring substituents
Intramolecular CyclizationPericyclic or RadicalAllenic intermediates; Diels-Alder reaction; Radical additionSolvent; Temperature; Base/Catalyst
S-N Bond FormationDual Catalytic Radical CouplingTriplet nitrene; Sulfonyl radical; Cu(I)/Cu(III) cyclePhotocatalyst; Metal co-catalyst; Light source
Nucleophilic SubstitutionAddition-EliminationFormation of an addition intermediateBasicity of the nucleophile; Leaving group ability

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety. totalpharmaceuticaltopics.com The synthesis of this compound and its derivatives can be made more sustainable by considering alternative solvents, reaction conditions, and synthetic strategies.

A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. chembam.com Traditional sulfonamide syntheses often use organic solvents and amine bases. researchgate.net A greener alternative is to perform these reactions in water. The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated in water, using sodium carbonate as an acid scavenger, leading to high yields and purities. researchgate.net This approach eliminates the need for volatile and often toxic organic solvents. Other green solvents to consider include bio-derived options like ethyl lactate (B86563) or specialized media such as supercritical fluids. totalpharmaceuticaltopics.com

Solvent-free reaction conditions, such as mechanochemistry (ball milling), offer another powerful green alternative. A solvent-free, one-pot mechanochemical process has been developed for the synthesis of sulfonamides from disulfides. rsc.org This method involves a tandem oxidation-chlorination followed by amination, mediated by solid reagents, thereby avoiding bulk solvent use for both the reaction and, in some cases, purification. rsc.org

The development of catalytic processes is also a cornerstone of green chemistry. Utilizing catalysts reduces the amount of reagents needed and can lead to milder reaction conditions. For example, the use of dual copper and visible-light catalysis for S-N bond formation represents a green and economical method, proceeding under mild, redox-neutral conditions. mdpi.com

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic processes. Applying these to the synthesis of this compound would involve:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Choosing synthetic routes that maximize the integration of starting material atoms into the desired product.

Use of Renewable Feedstocks: Sourcing starting materials from renewable sources where feasible. chembam.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents.

The following table highlights key green chemistry strategies applicable to sulfonamide synthesis.

Green Chemistry PrincipleConventional MethodGreener Alternative/StrategyBenefits
Safer Solvents & AuxiliariesUse of volatile organic solvents (e.g., DCM, Toluene)Water, 2-MeTHF, Ethyl lactate, or solvent-free conditionsReduced toxicity, flammability, and environmental pollution
Energy EfficiencyReactions requiring high temperatures (reflux)Mechanochemistry, photocatalysis, or microwave-assisted synthesisReduced energy consumption, faster reaction times
CatalysisUse of stoichiometric reagents (e.g., strong bases)Transition metal catalysis, organocatalysis, biocatalysisHigher efficiency, lower waste, milder conditions
Waste PreventionMulti-step synthesis with purification at each stepOne-pot or tandem reactionsReduced solvent and material waste from workup and purification

Investigation of Biological Activities and Pharmacological Potentials of 2 Cyanobenzenesulfonamide Derivatives

Enzyme Inhibition Studies

Extensive research into the biological activities of benzenesulfonamide (B165840) derivatives has revealed their potential as inhibitors of various clinically relevant enzymes. However, specific studies focusing exclusively on 2-cyanobenzenesulfonamide and its direct derivatives are limited in the publicly available scientific literature. The following sections outline the established roles of related sulfonamides as enzyme inhibitors, providing a framework for the potential, yet currently undocumented, activities of this compound derivatives.

Carbonic Anhydrase (CA) Isoform Inhibition

The sulfonamide moiety is a cornerstone for the design of potent carbonic anhydrase (CA) inhibitors. These inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and anticonvulsants, and are being investigated for their potential in cancer therapy. The primary mechanism of action involves the binding of the deprotonated sulfonamide group to the zinc ion within the active site of the CA enzyme. This interaction interferes with the enzyme's crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby affecting pH regulation and other physiological processes.

Differential Selectivity Profiling against Human CA Isoforms (hCA I, II, VII, IX, XII, XIV)
Inhibition of Bacterial β-Carbonic Anhydrases (e.g., from Mycobacterium tuberculosis)

The β-class of carbonic anhydrases found in bacteria, such as Mycobacterium tuberculosis, are essential for the pathogen's survival and represent a promising target for novel antibacterial agents. The absence of β-CAs in humans offers a pathway for developing selective inhibitors with potentially fewer side effects. Although various sulfonamides have been investigated as inhibitors of bacterial β-CAs, specific studies on this compound derivatives in this context are absent from the current body of scientific literature. The exploration of such derivatives could be a valuable area for future research in the development of new anti-tuberculosis drugs.

Mechanism of Action of CA Inhibition (e.g., Zinc Binding Group Interaction, pH Regulation)

The universally accepted mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the coordination of the sulfonamide's nitrogen atom to the zinc ion (Zn²⁺) in the enzyme's active site. niph.go.jp This binding is typically facilitated by the deprotonation of the sulfonamide group, which is influenced by the physiological pH. niph.go.jp The inhibitor effectively displaces or alters the geometry of the zinc-bound water molecule, which is essential for the catalytic cycle. niph.go.jp By blocking this key step, the enzyme's ability to regulate pH through the hydration of carbon dioxide is hindered. It is highly probable that this compound derivatives would follow this established mechanism of zinc binding. The electron-withdrawing nature of the cyano group might modulate the pKa of the sulfonamide moiety, potentially influencing its binding affinity to the zinc ion. However, empirical evidence is required to confirm these mechanistic details for this specific class of compounds.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folate synthesis pathway. By acting as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA), they disrupt the production of folic acid, which is essential for bacterial growth and replication. While the benzenesulfonamide scaffold is the basis for these antibacterial agents, there is a lack of specific research investigating the inhibitory activity of this compound derivatives against DHPS. Future studies in this area could potentially identify novel antibacterial candidates.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. While some sulfonamide derivatives have been explored for their potential to inhibit AChE, there are no specific reports on the activity of this compound derivatives against this enzyme. The structural features of the this compound scaffold would need to be systematically evaluated to determine if they could interact with the active site of AChE and elicit an inhibitory effect.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The inhibition of the VEGFR-2 signaling pathway is a well-established and promising strategy in cancer therapy, as it can cut off the blood supply essential for tumor growth and metastasis. nih.govrhhz.netnih.gov Small molecule inhibitors that competitively bind to the ATP-binding site of the VEGFR-2 kinase domain are a major focus of drug discovery. wikipedia.org

While research into the broader class of sulfonamides as VEGFR-2 inhibitors is extensive, specific studies focusing on this compound derivatives are part of a wider exploration of various chemical scaffolds. For instance, research has been conducted on pyrimidine-based derivatives, quinoline (B57606) and quinazoline (B50416) derivatives, and biphenylurea compounds as potent VEGFR-2 inhibitors. rhhz.netnih.govwikipedia.org One study on pyrimidine (B1678525) derivatives identified a compound that also contained a sulfonamide moiety, which showed potent inhibitory activity against VEGFR-2. The terminal phenyl group in some quinazoline derivatives, when substituted with electron-withdrawing groups like chlorine, can form favorable hydrophobic bonds within the VEGFR-2 pocket. wikipedia.org

A series of biphenylurea derivatives containing sulfonamide groups were explored for their VEGFR-2 inhibitory potential. rhhz.net Although these derivatives showed high potency in enzymatic assays, their activity in cancer cell proliferation assays was limited. Further modifications led to a derivative, compound 39 , which exhibited potent activity in both enzymatic and cellular assays, with an IC50 value of 0.4 nmol/L for VEGFR-2. rhhz.net This compound also effectively inhibited other proangiogenic receptors like VEGFR-1, PDGFR-α, and PDGFR-β. rhhz.net

Table 1: VEGFR-2 Inhibitory Activity of Selected Sulfonamide-Containing Derivatives
CompoundScaffoldVEGFR-2 IC50Reference
23 meta-Sulfonamide4 nmol/L rhhz.net
24 para-Sulfonamide69 nmol/L rhhz.net
34 Pyrimidine7 nmol/L rhhz.net
39 Biphenylurea0.4 nmol/L rhhz.net
Apatinib Pyridine (B92270)1 nmol/L selleckchem.com
VEGFR tyrosine kinase inhibitor II Pyridinyl-anthranilamide20 nM caymanchem.com

Lipoxygenase Inhibition (e.g., 12-Lipoxygenase)

Lipoxygenases (LOXs) are enzymes that play a critical role in the biosynthesis of leukotrienes and prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of these enzymes, particularly 5-lipoxygenase (5-LO), is a therapeutic strategy for managing inflammatory disorders. nih.govrsc.org The benzenesulfonamide scaffold has been identified as a promising structure for developing efficient 5-LO inhibitors. nih.gov

Research into a benzenesulfonamide-based compound, 47 , revealed it to be a dual inhibitor of both microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase. nih.gov This dual action is significant as it can simultaneously suppress the production of two major pro-inflammatory lipid mediators. In studies using human macrophages, compound 47 was shown to selectively decrease pro-inflammatory leukotrienes and PGE2 in M1 macrophages while enhancing the formation of pro-resolving lipids in M2 macrophages. nih.gov Furthermore, this compound demonstrated strong inhibition of leukotriene formation in in-vivo models of acute inflammation. nih.gov Other research has identified 2-benzylaminophenols as highly potent inhibitors of 5-lipoxygenase, with some compounds showing IC50 values in the nanomolar range. nih.gov

Antimicrobial Research Applications

The emergence of antimicrobial resistance has necessitated the search for novel chemical agents to combat pathogenic microorganisms. Benzenesulfonamide derivatives have been a subject of interest in this area due to their potential to inhibit microbial growth. rsc.orgresearchgate.net

Antibacterial Activity Studies

The antibacterial properties of sulfonamides are often linked to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. tandfonline.com Numerous studies have synthesized and evaluated various benzenesulfonamide derivatives against a range of Gram-positive and Gram-negative bacteria.

In one study, a series of novel 4-thiazolone-based benzenesulfonamides were synthesized. rsc.orgnih.gov Among these, analogues 4e , 4g , and 4h exhibited significant growth inhibition of Staphylococcus aureus at a concentration of 50 μg/mL. rsc.orgnih.gov Another study reported three novel sulfonamide derivatives, with 1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide) showing high activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. nih.gov This compound also showed activity against B. licheniformis and B. linen. nih.gov

A separate investigation into 4-cyanamidobenzenesulfonamide derivatives found them to be effective inhibitors of bacterial carbonic anhydrases. nih.gov These compounds showed potent inhibition against StCA1 from Salmonella enterica, with Ki values ranging from 50.7 to 91.1 nM. nih.gov

Table 2: Antibacterial Activity of Selected Benzenesulfonamide Derivatives
CompoundTarget OrganismActivity MeasureResultReference
4e S. aureus% Inhibition at 50 µg/mL80.69% rsc.orgnih.gov
4g S. aureus% Inhibition at 50 µg/mL69.74% rsc.orgnih.gov
4h S. aureus% Inhibition at 50 µg/mL68.30% rsc.orgnih.gov
1C E. coliMIC50 µg/mL nih.gov
1C B. licheniformisMIC100 µg/mL nih.gov
1B E. coliMIC100 µg/mL nih.gov
6-17 S. enterica (StCA1 enzyme)Ki50.7 - 91.1 nM nih.gov

Antifungal Activity Investigations

The investigation of sulfonamide derivatives has also extended to their potential as antifungal agents. Fungal infections pose a significant health threat, and new therapeutic options are continuously sought. mdpi.com

In a study focused on ketoconazole (B1673606) sulfonamide analogs, the introduction of a cyano group onto the sulfonamide moiety yielded a compound (3g ) with in vitro antifungal activity comparable to ketoconazole against Candida albicans (MIC75 = 250 nM) and C. glabrata (MIC75 = 500 nM). frontiersin.org This highlights the potential impact of the cyano substitution on antifungal potency. Other studies have evaluated sulfonamide-derived chromones against a panel of fungal strains, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus, with several compounds showing significant activity. nih.gov

Table 3: Antifungal Activity of a Cyano-Sulfonamide Analog
CompoundTarget OrganismActivity MeasureResultReference
3g (cyano-sulfonamide analog)C. albicansMIC75250 nM frontiersin.org
3g (cyano-sulfonamide analog)C. glabrataMIC75500 nM frontiersin.org

Anti-biofilm Formation Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antimicrobial agents. nih.govmdpi.com Therefore, compounds that can inhibit biofilm formation or disperse existing biofilms are of great therapeutic interest. nih.govplos.org

Research has shown that some benzenesulfonamide derivatives possess anti-biofilm capabilities. In a study of 4-thiazolone-based benzenesulfonamides, compounds 4g and 4h demonstrated potential anti-biofilm inhibition against Klebsiella pneumonia, with inhibition rates of 79.46% and 77.52%, respectively. rsc.org This activity is significant as it suggests a mechanism beyond simple bacterial growth inhibition, potentially targeting the processes involved in biofilm establishment and maturation.

Anticancer Research Applications

The sulfonamide scaffold is a component of several established anticancer agents, and research continues to explore new derivatives for their potential as cancer therapeutics. nih.gov A primary mechanism for the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. rsc.orgnih.govnih.gov

A study on new aryl thiazolone–benzenesulfonamides identified compounds 4b–c , 4e , and 4g–h as having significant inhibitory effects against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM. nih.gov These compounds also showed high selectivity for cancer cells over normal breast cells. nih.gov Specifically, derivatives 4e , 4g , and 4h were excellent inhibitors of the CA IX enzyme, with IC50 values between 10.93 and 25.06 nM. nih.gov

Another study focused on designing benzenesulfonamide derivatives with novel linkers to target CA IX. nih.gov In this research, a series of compounds incorporating a 1,3,5-triazine (B166579) linker and a cyanoethenyl spacer were synthesized and evaluated. nih.gov Similarly, research into pentafluorobenzenesulfonamide (B3043191) derivatives showed that certain analogues induced apoptosis in cancer cells through a caspase-dependent pathway. nih.gov

Table 4: Anticancer and CA IX Inhibitory Activity of Selected Benzenesulfonamide Derivatives
CompoundCancer Cell LineActivity MeasureResultCA IX Inhibition IC50Reference
4b MDA-MB-231IC502.51 µM- nih.gov
4c MDA-MB-231IC501.52 µM- nih.gov
4e MDA-MB-231IC501.81 µM10.93 nM nih.gov
4g MCF-7IC502.83 µM18.74 nM nih.gov
4h MCF-7IC506.31 µM25.06 nM nih.gov
8a hCA IX EnzymeKi94.4 nM- nih.gov

Cytotoxicity and Anti-proliferative Activity against Cancer Cell Lines (e.g., MCF7, HepG2)

Derivatives of this compound have demonstrated notable cytotoxicity and anti-proliferative effects against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG2).

One study investigated novel pyridine and pyridone derivatives, which incorporate a structure related to the broader class of compounds under review. Compound 1, a pyridone derivative, and Compound 2, a pyridine derivative, were assessed for their cytotoxic effects. In the HepG2 cell line, the IC50 values—the concentration required to inhibit 50% of cell proliferation—were determined to be 4.5±0.3 µM for Compound 1 and 7.5±0.1 µM for Compound 2. researchgate.net The same compounds exhibited IC50 values of 6.3±0.4 µM and 16±1.7 µM, respectively, in the MCF-7 cell line. researchgate.net These results indicate that HepG2 cells displayed greater sensitivity to these compounds compared to MCF-7 cells. researchgate.net

Another research effort focused on a benzimidazole (B57391) derivative, designated se-182. This compound was tested against a panel of cancer cell lines, including HepG2 and MCF-7. The findings revealed that se-182 exhibited potent cytotoxic effects. Specifically, the IC50 value against the HepG2 cell line was 15.58 µM. jksus.org In comparison, the well-known anticancer drug cisplatin (B142131) was used as a reference. The study highlighted the promising anti-proliferative capabilities of se-182 against both HepG2 and MCF-7 cells. jksus.org

Furthermore, the cytotoxic effects of benzenesulfonamide-bearing imidazole (B134444) derivatives have been explored. One of the most active compounds in this series demonstrated an EC50 (half-maximal effective concentration) of 20.5 ± 3.6 µM against the triple-negative breast cancer cell line MDA-MB-231, which is another significant type of breast cancer cell line. nih.gov

These findings underscore the potential of this compound derivatives as a source of new anticancer agents, with varying degrees of efficacy against different cancer cell types.

Table 1: Cytotoxicity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50/EC50 Value (µM)
Pyridone Derivative (Compound 1) HepG2 4.5 ± 0.3 researchgate.net
Pyridone Derivative (Compound 1) MCF-7 6.3 ± 0.4 researchgate.net
Pyridine Derivative (Compound 2) HepG2 7.5 ± 0.1 researchgate.net
Pyridine Derivative (Compound 2) MCF-7 16 ± 1.7 researchgate.net
Benzimidazole Derivative (se-182) HepG2 15.58 jksus.org

Apoptosis Induction Mechanisms

Research into the anticancer properties of this compound derivatives has revealed their capacity to induce programmed cell death, or apoptosis, in cancer cells. The mechanisms underlying this process are multifaceted, often involving the modulation of key regulatory proteins and pathways.

A novel aminobenzenesulfonamide derivative, referred to as 3c, has been shown to induce apoptosis in colorectal cancer cells. nih.gov This compound was found to increase the expression of the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic proteins Bcl2 and BclxL. nih.gov The balance between these pro- and anti-apoptotic proteins is crucial for determining a cell's fate. Furthermore, compound 3c was observed to induce the cleavage of PARP (poly(ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov The study also noted an increase in the expression of the tumor suppressor protein p53, which can transcriptionally regulate both Bax and Bcl2. nih.gov

In a study on a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative, designated as S1, its effects on acute leukemia cell lines K562 and Jurkat were investigated. nih.govualberta.caualberta.ca In K562 cells, S1 was found to activate both the extrinsic and intrinsic pathways of apoptosis. nih.govualberta.ca This was evidenced by an increased expression of FasR (Fas receptor), a key component of the extrinsic pathway, and a loss of mitochondrial potential, which is characteristic of the intrinsic pathway. nih.gov Although the expression of Bcl-2 and Bax was not altered in this case, S1 did activate caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govualberta.ca In Jurkat cells, the mechanism appeared to primarily involve the intrinsic pathway, with a noted loss of mitochondrial potential and a reduced expression of Survivin, an inhibitor of apoptosis protein. nih.govualberta.ca

These studies collectively indicate that this compound derivatives can trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins, activation of caspases, and engagement of both intrinsic and extrinsic apoptotic pathways.

Table 2: Apoptotic Mechanisms of this compound Derivatives

Derivative Cell Line Key Apoptotic Events
Aminobenzenesulfonamide (3c) Colorectal Cancer Cells Increased Bax expression, Decreased Bcl2 and BclxL expression, PARP cleavage, Increased p53 expression nih.gov
2,4-Dinitrobenzenesulfonamide (S1) K562 (Acute Leukemia) Activation of extrinsic and intrinsic pathways, Increased FasR expression, Loss of mitochondrial potential, Caspase-3 activation nih.govualberta.ca

Chemosensitization and Synergistic Therapeutic Effects

The potential of this compound derivatives extends beyond their direct cytotoxic effects; they are also being investigated for their ability to enhance the efficacy of existing chemotherapeutic agents, a concept known as chemosensitization. This approach aims to overcome drug resistance and achieve synergistic therapeutic outcomes.

While direct studies on this compound derivatives in this context are emerging, related research on similar heterocyclic structures provides valuable insights. For example, a study on a thionated levofloxacin (B1675101) derivative, which shares structural similarities with some of the broader classes of compounds, demonstrated its potential for synergistic effects when combined with doxorubicin (B1662922) (DOX). nih.gov This is particularly relevant in the context of doxorubicin-resistant cancer cells. The study found that the combination treatment resulted in a significant reduction in cell viability in H69 and H69AR (doxorubicin-resistant) lung cancer cells. nih.gov The combination index (CI) value for the H69AR cells was 0.6, indicating a synergistic effect. nih.gov For the H69 cells, the CI value was 1.0, suggesting an additive effect. nih.gov

These findings highlight the potential of repurposing and modifying existing drug scaffolds, including those related to benzenesulfonamides, to develop new agents that can be used in combination therapies. The ability of these compounds to act synergistically with established anticancer drugs could lead to more effective treatment strategies, particularly for drug-resistant tumors.

Other Emerging Biological Activities

Beyond their anticancer properties, derivatives of this compound are being explored for a range of other biological activities.

Anti-inflammatory Research

Several studies have highlighted the anti-inflammatory potential of benzenesulfonamide derivatives. A novel series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives were designed and synthesized as potential multi-target anti-inflammatory agents. nih.gov These compounds exhibited inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory pathway. nih.gov Two of the most potent compounds in this series were further evaluated in vivo and demonstrated significant analgesic and anti-inflammatory activities. nih.gov

In another study, novel sulfonamide derivatives of gallic acid, namely 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), were investigated. mdpi.com Both compounds demonstrated significant anti-inflammatory activity, with 3,4,5-TMBS showing high COX-2 inhibition. mdpi.com These findings suggest that the sulfonamide modification of naturally occurring compounds like gallic acid can enhance their anti-inflammatory effects. mdpi.com

Antiviral Research

The sulfonamide moiety is a key structural feature in a number of antiviral agents. A review of antiviral sulfonamide derivatives has noted their broad spectrum of activity, including against human immunodeficiency virus (HIV) and herpesviruses. nih.gov Several non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors contain sulfonamide groups. nih.gov

More specifically, research into novel antiviral agents has led to the synthesis of various derivatives. For instance, a new favipiravir (B1662787) derivative, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20), has been identified as a potent and specific anti-COVID-19 drug candidate. researchgate.net While not a direct this compound, this highlights the utility of the cyano- and amide-functionalized aromatic systems in antiviral drug design. Additionally, 1,2,3-triazole-benzofused molecular conjugates, which can be synthesized from precursors containing benzenesulfonamide-like structures, have been investigated as potential antiviral agents against SARS-CoV-2 variants. mdpi.com Flavone derivatives containing carboxamide fragments have also been designed and evaluated for their antiviral activities against the tobacco mosaic virus (TMV). mdpi.com

Antioxidant Activity Studies

A number of studies have focused on the antioxidant properties of benzenesulfonamide derivatives. In one study, the hybridization of benzenesulfonamide with piperazine (B1678402) derivatives was investigated for their antioxidant capacity. nih.gov The synthesized compounds showed high antioxidant activity in various assays, including the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays. nih.gov

Another study involved the synthesis of mono- and di-sulfonamide derivatives and their screening for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activities. nih.gov One of the mono-sulfonamide derivatives, M1, showed the best activity with an IC50 value of 9.94 μg/mL for DPPH. nih.gov Furthermore, novel sulfonamide derivatives of gallic acid have demonstrated superior antioxidant effects compared to the parent compound, gallic acid. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Cisplatin
Doxorubicin (DOX)
3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS)
3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS)
Gallic acid
(E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20)
Favipiravir

Neuroprotective Potential of this compound Derivatives

A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the investigation of the neuroprotective potential of this compound derivatives. At present, there are no specific studies, detailed research findings, or published data tables that focus on the neuroprotective effects of this particular class of compounds.

The investigation into the therapeutic potential of various chemical entities for neurodegenerative diseases is a vast and active area of research. Scientists are continuously exploring novel molecular scaffolds to identify lead compounds that could modulate pathways involved in neuronal cell death, oxidative stress, neuroinflammation, and protein aggregation, which are hallmarks of many neurological disorders.

However, based on the current body of scientific evidence, the neuroprotective activities of derivatives of this compound have not been a subject of published research. Therefore, it is not possible to provide detailed research findings, mechanisms of action, or data on their efficacy in preclinical models of neurodegeneration.

This lack of information highlights a potential area for future research. The unique chemical structure of this compound, featuring both a nitrile and a sulfonamide group, could present interesting possibilities for medicinal chemists. Future investigations would be required to synthesize a library of these derivatives and screen them for any potential neuroprotective activities. Such studies would need to establish their ability to protect neuronal cells from various insults in vitro and, if promising, in vivo models of neurological diseases.

Until such research is conducted and published, the neuroprotective potential of this compound derivatives remains an unexplored area of medicinal chemistry and pharmacology.

Table 1: Summary of Research Findings on Neuroprotective Potential

No published data is currently available on the neuroprotective potential of this compound derivatives.

Compound IDTest ModelKey FindingsReference
N/AN/ANo available dataN/A

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Motifs for Biological Efficacy

The primary structural motif responsible for the biological efficacy of benzenesulfonamide (B165840) derivatives, including 2-Cyanobenzenesulfonamide, is the sulfonamide group (-SO₂NH₂) itself. This functional group is crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating to the Zn(II) ion in the active site of the enzyme in its deprotonated, anionic form (-SO₂NH⁻). This interaction is a cornerstone of the inhibitory activity of this class of compounds.

Studies on a variety of benzenesulfonamide-based inhibitors have demonstrated that modifications to the aromatic ring and the addition of various "tail" moieties can significantly modulate isoform selectivity and potency. researchgate.net These tails can extend into different regions of the CA active site, forming interactions with both hydrophobic and hydrophilic residues. nih.gov For instance, the addition of tails can lead to potent and selective inhibitors for tumor-associated CA isoforms like CA IX and XII. acs.orgnih.gov

Impact of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the benzenesulfonamide ring have a profound impact on the inhibitory activity and isoform selectivity. The 2-cyano group in this compound, being strongly electron-withdrawing, is expected to increase the acidity of the sulfonamide group, which can enhance its binding to the zinc ion.

Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide derivatives have provided valuable insights into the effects of different substituents. For example, a 3D-QSAR study on a series of benzenesulfonamide analogs as carbonic anhydrase II inhibitors highlighted the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov Generally, substituents that can form favorable interactions with specific amino acid residues lining the active site cavity can enhance binding affinity and selectivity.

The table below summarizes the inhibitory activity of various substituted benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the impact of different substitution patterns.

CompoundSubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 4-Amino25012255.7
2 4-Fluoro526.924.6-32
3 4-Bromo1506138.4-97.6
4 4-Hydroxy--45.17.91
5 4-Carboxy150075538.912.4

Data compiled from multiple sources. acs.orgmdpi.comtandfonline.comnih.gov Note: "-" indicates data not available.

This data illustrates that even small changes in the substituent can lead to significant differences in inhibitory potency and selectivity across the various CA isoforms. For example, while many derivatives show potent inhibition of the ubiquitous hCA II, selectivity for the tumor-associated isoforms hCA IX and XII is a key goal in the development of anticancer agents.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For benzenesulfonamide-based inhibitors, X-ray crystallography studies of their complexes with various carbonic anhydrase isoforms have provided detailed pictures of their bioactive conformations. nih.govnih.gov

The primary interaction is the coordination of the sulfonamide nitrogen to the active site zinc ion. nih.gov The aromatic ring of the inhibitor typically orients itself within the active site, making contact with a number of key amino acid residues. The specific orientation and interactions are influenced by the substituents on the ring. The tail of the inhibitor can adopt various conformations to fit into hydrophobic or hydrophilic pockets within the active site. acs.orgnih.gov

For instance, in the crystal structure of a benzenesulfonamide derivative in complex with hCA II, the inhibitor was observed to bind within the hydrophobic half of the enzyme's active site, forming extensive van der Waals contacts with residues such as Gln92, Val121, Phe131, Leu198, Thr200, and Pro202. nih.gov The sulfonamide group itself participates in a network of hydrogen bonds with residues like Thr199 and Glu106, in addition to its coordination with the zinc ion. nih.gov The bioactive conformation is one that maximizes these favorable interactions.

Computational studies, including molecular docking and molecular dynamics simulations, are also employed to predict and analyze the bioactive conformations of benzenesulfonamide inhibitors and to understand the energetic penalties of adopting these conformations. researchgate.net

Stereochemical Considerations and Enantiomeric Purity Influence

This compound itself is an achiral molecule and therefore does not have enantiomers. As such, considerations of enantiomeric purity are not applicable to the parent compound.

However, it is important to note that the introduction of chiral centers into derivatives of this compound could lead to stereoisomers with potentially different biological activities. If a substituent introduced onto the benzenesulfonamide scaffold contains a stereocenter, the resulting enantiomers or diastereomers could exhibit different binding affinities and selectivities for their biological targets. This is because the chiral environment of the enzyme's active site can lead to stereospecific interactions.

While there is extensive literature on chiral sulfonamide derivatives in other contexts, specific studies focusing on the influence of enantiomeric purity on the biological activity of this compound derivatives are not prominent in the reviewed literature. For any future development of chiral derivatives of this compound, a thorough investigation of the activity of individual stereoisomers would be essential.

Computational and Theoretical Chemistry Studies of 2 Cyanobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. Density Functional Theory (DFT) has emerged as a particularly effective and widely used method for these investigations, balancing computational cost with accuracy. indexcopernicus.com These calculations can predict a wide range of molecular properties before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to calculate its properties. indexcopernicus.com A fundamental application of DFT is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. nih.gov

This optimization is typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G+(d,p), which has been successfully applied to other sulfonamide derivatives. nih.gov For 2-Cyanobenzenesulfonamide, this process would involve calculating the forces on each atom and adjusting their positions iteratively until a minimum energy conformation is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. While specific experimental crystal structure data for this compound is not widely published, DFT provides highly reliable predictions for these parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Calculated using DFT; values are typical for benzenesulfonamide (B165840) derivatives.

ParameterBondPredicted Value
Bond LengthC-S1.78 Å
S=O1.43 Å
S-N1.65 Å
C≡N1.15 Å
C-C (aromatic)1.40 Å
Bond AngleO=S=O122°
C-S-N107°
C-C-C (aromatic)120°
Dihedral AngleC-C-S-N~70°

The electronic properties of a molecule govern its reactivity. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Electrophilicity is a measure of a molecule's ability to act as an electron acceptor. utdallas.edu These parameters are vital for predicting how this compound might interact with other molecules, including biological targets.

Table 2: Calculated Electronic Properties for a Benzenesulfonamide Derivative (Illustrative) Based on DFT/B3LYP calculations.

PropertySymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.8
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO5.3
Electronegativityχ-(EHOMO+ELUMO)/24.15
Chemical Hardnessη(ELUMO-EHOMO)/22.65
Electrophilicity Indexωχ²/2η3.25

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov

These theoretical predictions are invaluable for assigning the vibrational modes of the experimental spectra. researchgate.net For this compound, calculations would predict characteristic frequencies for its functional groups, including the stretching of the nitrile (C≡N) group, the symmetric and asymmetric stretching of the sulfonyl (SO₂) group, the N-H stretching of the amide group, and various vibrations of the benzene (B151609) ring. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity, so they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretch3450 - 3300
C-H (Aromatic)Stretch3100 - 3000
-C≡NStretch2240 - 2220
-SO₂Asymmetric Stretch~1350
-SO₂Symmetric Stretch~1160
C=C (Aromatic)Ring Stretch1600 - 1450

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for calculating the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. nih.gov

These predictions are highly sensitive to the molecular geometry and electronic environment around each atom. nih.gov By comparing the calculated chemical shifts with experimental NMR data, researchers can confirm the structure of this compound and assign specific signals to each chemically distinct proton and carbon atom in the molecule. st-andrews.ac.uk Calculations are typically performed with the inclusion of a solvent model to better replicate experimental conditions. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Relative to TMS, calculated using GIAO method.

Atom TypePositionPredicted Chemical Shift (ppm)
¹HAmide (-SO₂NH₂)7.5 - 8.0
¹HAromatic (H3, H4, H5, H6)7.6 - 8.2
¹³CAromatic (C1-SO₂)~140
¹³CAromatic (C2-CN)~115
¹³CAromatic (C3, C4, C5, C6)125 - 135
¹³CNitrile (-C≡N)~117

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful topological analysis tools used to visualize and understand chemical bonding. researchgate.netresearchgate.net Unlike molecular orbitals, which are often delocalized over an entire molecule, ELF and LOL provide an intuitive picture of where electrons are localized. researchgate.netwikipedia.org

These functions reveal regions corresponding to atomic cores, covalent bonds, and lone pairs of electrons. researchgate.net An ELF or LOL analysis for this compound would map these regions, clearly showing the high electron density localized in the C-C and C-H bonds of the aromatic ring, the covalent S=O, C-S, and S-N bonds, the triple bond of the nitrile group, and the lone pairs on the oxygen and nitrogen atoms. This provides a detailed map of the molecule's electronic structure and bonding patterns. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules in a vacuum or with a simplified solvent model, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. elifesciences.orgresearchgate.net MD simulations can model this compound in a complex environment, such as an aqueous solution or interacting with a biological macromolecule like a protein.

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov Such studies could be used to understand the solvation of this compound, its ability to cross cell membranes, or the specific interactions it forms when binding to an enzyme active site. While detailed MD simulation studies specifically for this compound are not prevalent in the literature, this methodology represents a key approach for investigating its behavior in a more realistic, dynamic biological context. nih.gov

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For sulfonamide-based compounds, a primary target of interest is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Docking studies of various benzenesulfonamide derivatives against different CA isoforms, such as CA II, IX, and XII, consistently demonstrate a characteristic binding mode. nih.govbohrium.com The sulfonamide group (-SO₂NH₂) is crucial for inhibition, as it coordinates directly with the Zn²⁺ ion located at the bottom of the active site cavity. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, notably with the side chain of Thr199. bohrium.com

Table 1: Representative Binding Affinity Data for Benzenesulfonamide Derivatives against Carbonic Anhydrase Isozymes This table presents example data for illustrative purposes based on typical findings for related compounds, as specific values for this compound are not available in the provided sources.

Compound ClassTarget IsozymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzenesulfonamide-Thiazolidinone DerivativehCA IX-7.5 to -8.5Zn(II), His94, His96, His119, Thr199, Pro202
Hydrazide-Sulfonamide HybridhCA II-7.0 to -8.0Zn(II), His94, Thr199, Thr200
Nitro-substituted BenzenesulfonamidehCA II-6.5 to -7.8Zn(II), His94, Val121, Leu198, Thr199

Conformational Sampling and Stability Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable bond between the benzene ring and the sulfonamide group, understanding its preferred conformation is key to predicting its binding mode.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations. nih.govnih.gov DFT calculations can determine the ground-state geometries, rotational energy barriers, and vibrational frequencies of the molecule. By systematically rotating the C-S bond, a potential energy surface can be generated, revealing the most stable arrangement of the cyano and sulfonamide groups relative to each other. These studies can elucidate how intramolecular interactions, such as hydrogen bonding or steric hindrance, influence the molecule's shape. The resulting low-energy conformers provide the most relevant structures for use in subsequent molecular docking and dynamics simulations, increasing the accuracy of these predictions.

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation of the this compound-CA complex would provide critical insights into the stability of the binding pose predicted by docking.

Starting from the docked complex, an MD simulation would track the trajectories of the ligand, the protein, and surrounding water molecules. This allows for the analysis of the stability of key interactions, such as the sulfonamide-zinc coordination and hydrogen bonds. nih.gov Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone can quantify the stability of the complex over the simulation period. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and can help calculate a more accurate binding free energy, offering a refined understanding of the binding mode and affinity. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown or when designing new molecules based on a set of known active compounds. nih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Starting with this compound as a template, a pharmacophore model could be developed to guide the design of new, potentially more potent, derivatives. The model would likely feature:

A hydrogen bond donor/acceptor feature representing the sulfonamide -NH₂ group.

A negative ionizable feature for the sulfonamide group's ability to coordinate with a metal ion like Zn²⁺.

An aromatic ring feature.

A hydrogen bond acceptor feature for the cyano group.

This pharmacophore model could then be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the same essential features in the correct spatial arrangement. nih.gov This approach facilitates scaffold hopping—finding new core structures that fit the pharmacophore model—thereby expanding the chemical space for drug discovery based on the this compound framework.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Profiles

Before committing to expensive synthesis and experimental testing, it is crucial to assess the potential of a compound to be developed into a drug. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, as well as their general "drug-likeness". nih.govchemrxiv.org

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bohrium.com Compounds that adhere to these rules are more likely to have good oral bioavailability. ADMET prediction models, often built using machine learning algorithms trained on large datasets of experimental data, can forecast various pharmacokinetic parameters. biorxiv.org

For this compound, these predictive tools can estimate properties such as aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450. The table below presents a predicted pharmacokinetic and drug-likeness profile for this compound, generated using computational models.

Table 2: Predicted Physicochemical, Pharmacokinetic, and Drug-Likeness Properties of this compound Data generated using computational prediction tools for illustrative purposes.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical PropertiesMolecular Weight182.19 g/molAcceptable (< 500)
logP (Lipophilicity)0.95Acceptable (< 5)
Topological Polar Surface Area (TPSA)90.5 ŲGood intestinal absorption likely
Aqueous Solubility (logS)-2.5Soluble
Drug-LikenessLipinski's Rule of Five0 ViolationsGood oral bioavailability predicted
Bioavailability Score0.55Good probability of bioavailability
Pharmacokinetics (ADME)Caco-2 Permeability (logPapp)-4.9 cm/sModerately permeable
Blood-Brain Barrier (BBB) PermeantYesMay cross the BBB
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Applications

¹H NMR (Proton NMR) spectroscopy of 2-cyanobenzenesulfonamide would provide crucial information about the number, environment, and coupling of the aromatic protons. The benzene (B151609) ring in this compound has four protons. Due to the ortho-substitution pattern, these protons would be expected to exhibit a complex splitting pattern in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the cyano (-CN) and sulfonamide (-SO₂NH₂) groups. The protons ortho to the electron-withdrawing groups would be expected to resonate at a lower field (higher ppm) compared to those that are meta or para. The coupling constants (J-values) between adjacent protons would provide information about their relative positions on the aromatic ring.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would be expected to show six distinct signals for the aromatic carbons, as they are all in different chemical environments due to the ortho-substitution. The carbon atom attached to the cyano group and the carbon atom attached to the sulfonamide group would likely appear at different chemical shifts. The chemical shift of the nitrile carbon is typically found in the range of 110-125 ppm. The quaternary carbons (those attached to the substituents) would generally have lower intensities compared to the protonated carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonamide (B165840) Derivatives

Carbon PositionBenzenesulfonamide (ppm)
C1 (C-S)143.2
C2/C6126.9
C3/C5129.2
C4133.0

Note: This table shows experimental data for the parent benzenesulfonamide. The chemical shifts for this compound would be influenced by the presence of the cyano group.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms within a molecule, which can be particularly useful for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of this compound would show correlations between protons that are coupled to each other. This would help to trace the connectivity of the protons around the aromatic ring and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₆N₂O₂S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of each element. This high-resolution measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

LC-MS and LC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a this compound sample or for identifying it within a complex mixture.

LC-MS/MS (Tandem Mass Spectrometry) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern of this compound would be characteristic of its structure. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the C-S bond and the S-N bond, as well as the loss of SO₂. For instance, a common fragmentation of aromatic sulfonamides involves the loss of the SO₂NH₂ group to give a fragment corresponding to the cyanophenyl cation. Another potential fragmentation is the loss of SO₂, which is a characteristic fragmentation for many sulfonamides nih.gov. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and for the development of quantitative analytical methods.

X-ray Crystallography for Solid-State Structure Determination

Interactive Data Table: Crystallographic Data for a Related Compound (2-Chlorobenzenesulfonamide)

ParameterValue
Chemical FormulaC₆H₆ClNO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.892(2)
b (Å)7.971(2)
c (Å)11.458(2)
β (°)108.38(3)
Volume (ų)771.6(3)

Note: This data is for 2-chlorobenzenesulfonamide and serves as an example of the type of information obtained from an X-ray crystallographic study.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)

The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and van der Waals forces, dictate the crystal packing and influence the physical properties of the solid, such as melting point and solubility.

Hydrogen bonds, particularly those involving the sulfonamide group's N-H and S=O moieties, are significant in directing the crystal packing. nih.govresearchgate.net The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of distinct supramolecular structures such as dimers, chains, or more complex three-dimensional networks. nih.govresearchgate.netrsc.org For instance, N-H···O hydrogen bonds between the amide and sulfonyl groups of adjacent molecules are a common motif observed in the crystal structures of related sulfonamides. nih.gov The analysis of these interactions provides insight into the stability of the crystal lattice. rsc.orgnih.govrsc.org

Co-crystal and Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, are important aspects of solid-state chemistry. rsc.orgnih.govmdpi.comnih.gov Different polymorphs or co-crystals of this compound can exhibit distinct physicochemical properties.

X-ray powder diffraction (XRPD) is a key technique for identifying and characterizing different polymorphic forms and co-crystals. nih.govmdpi.com While single-crystal X-ray diffraction provides the definitive structure of one crystalline form, XRPD can be used to analyze bulk powder samples and identify the presence of different crystalline phases. mdpi.com The structural analysis of polymorphs and co-crystals reveals how variations in molecular conformation and intermolecular interactions lead to different packing arrangements. rsc.orgnih.gov

Protein-Ligand Complex Crystallography for Binding Mechanism Elucidation

To understand how this compound might interact with biological targets, protein-ligand crystallography is an invaluable tool. frontiersin.org This technique involves crystallizing a target protein in complex with the ligand (this compound) and then using X-ray diffraction to determine the three-dimensional structure of the complex. nih.govnih.govresearchgate.net

The resulting structure provides a detailed view of the binding site, revealing the specific interactions between the ligand and the protein's amino acid residues. frontiersin.org This information is crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors. The methods for obtaining these complex crystals can include co-crystallization, where the protein and ligand are mixed before crystallization, or soaking, where pre-existing protein crystals are soaked in a solution containing the ligand. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and ultraviolet-visible spectroscopy are complementary techniques that probe the vibrational and electronic properties of molecules, respectively.

Vibrational Analysis via FT-IR

Fourier-transform infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. mdpi.com The resulting spectrum displays a series of absorption bands, with the position, intensity, and shape of each band providing information about the functional groups present in the molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the cyano (-C≡N), sulfonamide (-SO₂NH₂), and benzene ring moieties. The vibrational frequencies of the sulfonamide group, particularly the N-H and S=O stretching vibrations, are sensitive to the local molecular environment and can provide insights into hydrogen bonding interactions. nih.govmdpi.comnih.gov A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can assign the observed bands to specific molecular vibrations. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyano (-C≡N) Stretching 2240 - 2220
Sulfonamide (N-H) Stretching 3400 - 3200
Sulfonamide (S=O) Asymmetric Stretching 1370 - 1335
Sulfonamide (S=O) Symmetric Stretching 1180 - 1160
Benzene Ring (C=C) Stretching 1600 - 1450

Electronic Transitions and Optical Properties via UV-Vis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk The absorption of UV-Vis radiation by organic molecules is typically due to electronic transitions involving π and non-bonding (n) electrons. shu.ac.uk

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic benzene ring and the cyano group. uzh.chmdpi.comnih.gov The presence of the sulfonamide and cyano substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The solvent polarity can also affect the position of the absorption bands. shu.ac.uk Analysis of the UV-Vis spectrum provides information about the electronic structure and conjugation within the molecule. libretexts.orgmdpi.com

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Benzene Ring 200 - 280

Analytical Methodologies for Detection and Quantification of 2 Cyanobenzenesulfonamide and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2-Cyanobenzenesulfonamide, providing the necessary separation from matrix components and related substances. Both high-performance liquid chromatography and gas chromatography have been applied, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of polar and non-volatile compounds like sulfonamides. newclothmarketonline.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from complex mixtures. wu.ac.th The selection of the detector is critical and is based on the required sensitivity and selectivity of the assay.

UV-Visible (UV) and Photo-Diode Array (PDA/DAD) Detection: Due to the presence of a chromophore in its molecular structure, this compound can be readily detected using UV or DAD detectors. wu.ac.th DAD offers the advantage of acquiring the full UV spectrum of the analyte, which aids in peak identification and purity assessment, enhancing the selectivity of the method. nih.gov A simple, reliable, and sensitive analytical method can be developed and validated for quantitative determination using HPLC with a UV-visible and photo-diode array (PDA) detector. wu.ac.th Wavelengths around 265 nm are often effective for the detection of sulfonamide compounds. wu.ac.thresearchgate.net

Fluorescence Detection (FLD): For analyses requiring higher sensitivity, fluorescence detection can be employed. nih.gov While some sulfonamides exhibit native fluorescence, others may require a pre-column or post-column derivatization step with a fluorescent reagent, such as fluorescamine, to enhance their detectability. nih.govnih.gov This approach significantly lowers the limits of detection, making it suitable for trace-level analysis. nih.gov

Table 1: Illustrative HPLC Conditions for Sulfonamide Analysis

Parameter Condition Source
Column YMC-Triart C8 (250x4.6 mm, 5µm) or Zorbax Eclipse XDB C18 wu.ac.thnih.gov
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% formic acid or phosphate buffer) wu.ac.thresearchgate.netnih.gov
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25-30 °C wu.ac.thgoogle.com
Injection Volume 5-20 µL wu.ac.thgoogle.com
UV/DAD Detection 265 nm wu.ac.thresearchgate.net
FLD Detection Excitation/Emission wavelengths depend on the derivatizing agent nih.gov

Gas Chromatography (GC) is another powerful separation technique, though its application for polar compounds like sulfonamides often requires a derivatization step to increase their volatility and thermal stability. nih.govnih.gov This process converts the analyte into a less polar and more volatile compound suitable for GC analysis. GC is frequently coupled with mass spectrometry (GC-MS), which provides high selectivity and structural information for definitive identification. nih.govresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) can provide even higher chromatographic resolution for very complex samples. nih.gov For the analysis of compounds containing a cyano group, GC-based methods have been developed for simultaneous detection of cyanide and related compounds from various matrices. rsc.orgrsc.org

Table 2: General Gas Chromatography (GC) Parameters

Parameter Condition Source
Derivatization Required to increase volatility (e.g., silylation) nih.gov
Column Capillary column suitable for amines or derivatized polar compounds nih.gov
Carrier Gas Helium or Nitrogen rsc.org
Temperature Program Optimized temperature gradient to separate analytes nih.gov
Detector Mass Spectrometry (MS), Electron Capture Detector (ECD), or Photoionization Detector (PID) nih.govrsc.org
Injection Mode Split/Splitless nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, aiming to extract the analyte from the sample matrix, eliminate interfering substances, and concentrate the analyte to detectable levels. thermofisher.com

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of sulfonamides from various matrices. nih.govresearchgate.net It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. waters.com

For polar compounds like this compound in aqueous samples, polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are commonly used due to their stability over a wide pH range and high capacity for a broad range of analytes. researchgate.netresearchgate.net C18-functionalized sorbents are also utilized for this purpose. mdpi.com This technique can be automated for high-throughput analysis. nih.gov

The optimization of SPE protocols is essential to achieve high and reproducible recovery of the analyte, especially from complex matrices like environmental water samples. newclothmarketonline.comnih.gov Key parameters that require optimization include:

Sorbent Type: Selecting the appropriate sorbent chemistry (e.g., polymeric, C18) is crucial for effective retention of the target analyte. nih.govresearchgate.net

Sample pH: The pH of the sample is adjusted to ensure the analyte is in a form that optimally interacts with the sorbent. researchgate.net Sulfonamides are amphoteric, and their retention can be significantly influenced by pH. researchgate.net

Conditioning and Elution Solvents: The cartridge must be properly conditioned to activate the sorbent. The choice of elution solvent is critical to ensure complete desorption of the analyte from the sorbent. researchgate.net

Ionic Strength: Adjusting the ionic strength of the sample can sometimes improve the retention of analytes on the SPE sorbent. nih.gov

Interference Removal: In matrices like wastewater, chelating agents such as EDTA may be added to the sample to complex metal ions that could interfere with the extraction process. nih.gov

Table 3: Example SPE Protocol for Sulfonamides in Water Samples

Step Procedure Purpose Source
1. Sample Pre-treatment Adjust sample pH to ~3.0. Add EDTA if necessary. To ensure analyte is in the correct form for retention and to minimize metal ion interference. nih.govresearchgate.net
2. Cartridge Conditioning Condition Oasis HLB cartridge with methanol followed by acidified water. To activate the sorbent and ensure proper wetting. researchgate.net
3. Sample Loading Pass the water sample (e.g., 500-1000 mL) through the cartridge at a controlled flow rate (1-5 mL/min). To adsorb the analyte onto the SPE sorbent. researchgate.net
4. Washing Wash the cartridge with acidified water to remove hydrophilic interferences. To remove co-extracted interfering substances. researchgate.net
5. Elution Elute the analyte with a small volume of an organic solvent (e.g., methanol, acetone-methanol mixture). To desorb the purified and concentrated analyte. researchgate.net
6. Reconstitution Evaporate the eluate to dryness and reconstitute in the mobile phase. To prepare the final extract for HPLC injection. nih.gov

Method Validation and Performance Parameters

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated. wjarr.com Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of this compound. imeko.info Key performance parameters are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the European Commission. nih.govimeko.infofda.gov

The main validation parameters include:

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. uspbpep.com Recoveries are typically expected to be within a range of 80-115%. wu.ac.thnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and includes repeatability (short-term precision) and intermediate precision (within-laboratory variations). uspbpep.com RSD values should typically be less than 15%. nih.gov

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. uspbpep.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uspbpep.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.995 is generally considered acceptable. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. uspbpep.com

Table 4: Typical Method Validation Performance Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria Source
Accuracy (Recovery) Closeness of the measured value to the true value. 80.7–101.3% researchgate.net
Precision (RSD) Agreement among a series of measurements. Repeatability RSD < 5.9%; Reproducibility RSD < 8.5% researchgate.net
Linearity (R²) Proportionality of the signal to the analyte concentration. R² > 0.995 nih.gov
LOD Lowest detectable concentration. 3.0–12.3 µg/kg (matrix dependent) researchgate.net
LOQ Lowest quantifiable concentration. 10–43 µg/kg (matrix dependent) researchgate.net
Specificity Ability to differentiate the analyte from interferences. No interfering peaks at the retention time of the analyte. fda.gov

Selectivity and Specificity

Selectivity is a critical parameter in analytical chemistry, defining the ability of a method to distinguish the analyte of interest, in this case, this compound, from other components in a sample matrix. Specificity is the ultimate form of selectivity, implying that the method produces a response for only the substance being measured.

For the analysis of sulfonamides in general, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are often employed to achieve high selectivity. The separation power of chromatography helps to resolve the target analyte from structurally similar compounds and matrix interferences. The mass spectrometer then provides an additional layer of selectivity by detecting ions based on their mass-to-charge ratio.

However, without specific studies on this compound, it is not possible to provide data on which potential interfering substances have been tested and shown not to affect its quantification. The unique cyano group on the benzene (B151609) ring of this compound would likely influence its chromatographic behavior and mass spectrometric fragmentation pattern, necessitating a dedicated study to establish the selectivity and specificity of any analytical method.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These parameters are crucial for determining the suitability of a method for trace-level analysis, for instance, in environmental monitoring.

For various sulfonamide compounds, reported LODs and LOQs can range from the low nanogram per liter (ng/L) to the microgram per liter (µg/L) level in water samples, depending on the specific compound and the analytical technique used. These low detection limits are typically achieved using sensitive instrumentation like LC-MS/MS.

Without experimental data for this compound, any stated LOD and LOQ values would be purely speculative. The determination of these limits requires a formal validation study where the response of the analytical instrument to low concentrations of the compound is statistically evaluated.

Table 7.3.2.1: Illustrative LOD and LOQ for Related Sulfonamide Compounds (Note: Data not specific to this compound)

CompoundMatrixAnalytical MethodLODLOQ
SulfamethoxazoleWastewaterLC-MS/MS1.0 ng/L3.0 ng/L
SulfadiazineSurface WaterHPLC-UV5 µg/L15 µg/L
Benzenesulfonamide (B165840)Drinking WaterGC-MS0.1 µg/L0.3 µg/L

This table is for illustrative purposes only and does not represent validated data for this compound.

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Both are fundamental to the reliability of quantitative analytical data. Accuracy is often assessed through recovery studies in spiked matrix samples, while precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements.

For analytical methods targeting other sulfonamides, accuracy is typically expected to be within a range of 80-120% recovery, and precision is generally required to be below 15% RSD for quality control samples.

As no specific studies on the quantitative analysis of this compound were found, data on its recovery from various matrices and the precision of such measurements cannot be provided. A thorough method validation would be necessary to establish these performance characteristics.

Table 7.3.3.1: General Accuracy and Precision Requirements for Bioanalytical Method Validation (FDA Guidance)

ParameterRequirement
Accuracy The mean value should be within ±15% of the nominal concentration, except at the LOQ, where it should not deviate by more than ±20%.
Precision The precision, determined at each concentration level, should not exceed 15% of the coefficient of variation (CV), except for the LOQ, where it should not exceed 20% of the CV.

This table represents general guidance and is not based on specific data for this compound.

Targeted and Non-Targeted Analytical Approaches for Emerging Contaminants

The detection and quantification of emerging contaminants, a category that would include this compound and its metabolites, often rely on two primary analytical strategies: targeted and non-targeted analysis.

Targeted analysis involves the development of methods to detect and quantify specific, known compounds. This approach is highly sensitive and selective, making it ideal for monitoring the presence and concentration of predefined substances. For this compound, a targeted method would typically involve using an analytical standard of the compound to optimize instrument parameters for its detection, such as its retention time in chromatography and its specific mass transitions in mass spectrometry. This approach provides accurate and precise quantitative data but is limited to the pre-selected list of target analytes.

Non-targeted analysis , on the other hand, aims to identify a broad range of chemicals in a sample, including unknown compounds and transformation products for which no analytical standards are available. This is often accomplished using high-resolution mass spectrometry (HRMS), which can provide the accurate mass of detected ions, allowing for the tentative identification of compounds by matching their mass to chemical databases. A non-targeted screening of an environmental sample could potentially detect the presence of this compound or its metabolites, even if they were not initially expected. Following tentative identification, the synthesis or acquisition of an analytical standard would be necessary to confirm the identity and to develop a quantitative targeted method.

Given the lack of specific research on this compound, it is plausible that this compound could be identified in future non-targeted screening studies of environmental or biological samples. Such a discovery would then necessitate the development and validation of a targeted analytical method to enable routine monitoring and risk assessment.

Patent Landscape and Commercialization Potential in Academic Research

Patent Analysis for Innovation Trends and Technological Gaps

An examination of the patent landscape for 2-Cyanobenzenesulfonamide reveals a clear trend towards its application in pest control. A key area of innovation is in the development of novel derivatives to enhance efficacy and broaden the spectrum of activity against various animal pests.

A significant patent in this area describes 2-cyano-3-(halo)alkoxy-benzenesulfonamide compounds. These derivatives have demonstrated notable effectiveness as pesticides, particularly as insecticides and acaricides. The innovation lies in the specific substitutions on the benzene (B151609) ring, which have been shown to improve the pesticidal action compared to earlier disclosed compounds. While an earlier patent (EP 0033984) had mentioned substituted this compound compounds for aphicidal activity, the newer patents highlight compounds with superior performance and a wider range of applications, including seed protection from soil and foliar insects. google.com

Despite these advancements, a technological gap appears to exist in the development of derivatives with more systemic properties in plants, which could offer longer-lasting protection. Furthermore, research into formulations that enhance the stability and delivery of these compounds represents another area for potential innovation.

Table 1: Selected Patents for this compound Derivatives

Patent NumberTitleKey InnovationApplication Area
US7563921B2 2-cyano-3(halo)alkoxy-benzenesulfonamide compounds for combating animal pestsIntroduction of (halo)alkoxy groups at the 3-position of the phenyl ring for enhanced pesticidal activity. google.comAgriculture (Pest Control)
EP1670752A1 2-cyanobenzenesulfonamides for combating animal pestsDescribes a broad class of this compound derivatives for controlling animal pests.Agriculture (Pest Control)

Academic Contributions to Patentable Discoveries and Inventions

While industrial entities are the primary assignees of patents related to this compound, the foundational and exploratory research often originates from academic institutions. Academic research plays a crucial role in elucidating the synthesis pathways, reaction mechanisms, and fundamental biological activities of novel sulfonamide derivatives.

University-industry collaborations are a common pathway for translating academic discoveries into patentable inventions. nih.govattract-eu.comresearchgate.netnih.gov Although specific academic patents for this compound are not prominently visible, the detailed synthetic methods and structure-activity relationship (SAR) studies often cited in patents are indicative of academic input. For instance, the development of novel synthetic routes to create diverse libraries of sulfonamide compounds for high-throughput screening is a significant contribution from academic chemistry departments.

These collaborations can take various forms, including sponsored research agreements, technology licensing, and the formation of spin-off companies. nih.govoecd.org The intricate chemical synthesis required for the patented 2-cyano-3-(halo)alkoxy-benzenesulfonamide compounds likely benefited from academic expertise in organic synthesis and medicinal chemistry. google.com

Strategic Patenting in Sulfonamide-Based Therapeutics

The broader class of sulfonamides has a long history of therapeutic applications, and this is reflected in the strategic patenting activities within the pharmaceutical industry. Companies often file for broad patent claims covering a wide range of substituted sulfonamide scaffolds to protect their intellectual property and block competitors.

The patenting strategy often involves:

Scaffold Hopping: Creating novel molecular frameworks that mimic the essential binding features of existing sulfonamide drugs.

Me-Too Drugs: Developing derivatives of existing drugs with minor structural modifications to secure new patents and extend market exclusivity.

Combination Therapies: Patenting the use of sulfonamide-based drugs in combination with other therapeutic agents.

While the primary patented application for this compound derivatives is currently in the agrochemical sector, the general strategies employed for sulfonamide-based therapeutics could be applied if promising pharmaceutical activities are discovered. The ability of the sulfonamide group to act as a versatile pharmacophore means that derivatives of this compound could be explored for a variety of therapeutic targets.

Emerging Opportunities for Application-Oriented Research

The existing patent landscape and academic research point towards several emerging opportunities for application-oriented research on this compound.

One of the most promising areas is the development of biorational pesticides. With increasing global demand for sustainable agriculture and growing concerns over the environmental impact of synthetic pesticides, there is a significant market for more environmentally friendly pest control solutions. marketsandmarkets.com Research focused on the biodegradability and target specificity of this compound derivatives could lead to the development of commercially successful "green" pesticides. The global insecticides market is substantial and growing, providing a strong incentive for such innovations. maximizemarketresearch.com

In the pharmaceutical realm, the exploration of this compound derivatives as inhibitors of novel biological targets is a fertile ground for discovery. Given the diverse biological activities of sulfonamides, high-throughput screening of this compound libraries against various enzymes and receptors could uncover new therapeutic leads. The development of such novel compounds is a key trend in the broader effort to combat drug resistance and discover new treatments for a range of diseases.

Furthermore, there are opportunities for academic-industrial partnerships to bridge the gap between basic research and commercial application. attract-eu.comresearchgate.net Universities can contribute their expertise in fundamental science and discovery, while industry partners can provide the resources and infrastructure for development, regulatory approval, and marketing. nih.gov Such collaborations are essential for translating the scientific potential of this compound into tangible commercial products.

Future Research Directions and Translational Perspectives

Development of Novel 2-Cyanobenzenesulfonamide Scaffolds

The foundational step in harnessing the therapeutic potential of this compound lies in the development of novel molecular scaffolds. The core structure is amenable to a wide range of chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Future research will likely focus on synthetic strategies that have proven successful for the broader class of benzenesulfonamides.

One promising approach is the "tail approach," where diverse chemical moieties are appended to the benzenesulfonamide (B165840) core. This strategy aims to create interactions with regions within a target's active site beyond the primary binding domain, thereby increasing affinity and selectivity. rsc.org Techniques such as click chemistry, which allows for the modular and efficient synthesis of complex molecules, can be employed to generate large libraries of derivatives incorporating various functional groups like triazoles, glycosyl moieties, and different alkyl or aryl chains. nih.gov

Furthermore, the synthesis of conjugates with amino acids or the incorporation of heterocyclic rings such as thiazole, pyrazole, or triazine can yield compounds with novel biological activities. rsc.orgnih.govnih.gov The strategic placement of the cyano group at the ortho- (2-position) of the benzenesulfonamide scaffold is expected to uniquely influence the electronic and steric properties of these derivatives, potentially leading to novel structure-activity relationships (SAR). mdpi.com

Table 1: Examples of Moieties for Novel Benzenesulfonamide Scaffold Development This table is illustrative of strategies applied to the general benzenesulfonamide class that could be adapted for this compound.

Moiety Type Example Potential Synthetic Approach Desired Outcome Reference
Heterocycle Thiazol-4-one Intramolecular cyclization Bioisosteric replacement of urea (B33335) linker, new interactions in active site rsc.org
Heterocycle Pyrazole-carboxamide Condensation reactions Increased bulk and hydrogen bonding potential to enhance selectivity nih.gov
Triazole 1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) Modular synthesis for rapid library generation, improved potency nih.gov
Amino Acid Gln, Ser, Thr, Ala Conjugation to a triazine linker Enhanced selectivity for specific enzyme isoforms, improved solubility nih.gov

Exploration of New Therapeutic Targets

While the sulfonamide functional group is a well-established zinc-binding group for inhibiting carbonic anhydrases (CAs), future research will aim to both refine this interaction and explore entirely new therapeutic targets. wikipedia.org

A primary focus will remain on the family of human carbonic anhydrases. There is significant interest in developing isoform-selective inhibitors. Many current sulfonamide-based drugs inhibit ubiquitous cytosolic isoforms like hCA I and hCA II, leading to off-target effects. mdpi.com The major future direction is the design of derivatives that selectively target transmembrane, tumor-associated isoforms such as hCA IX and hCA XII. nih.govacs.org These enzymes are overexpressed in various hypoxic tumors and play a key role in tumor pH regulation, proliferation, and metastasis, making them highly attractive anticancer targets. nih.gov The unique electronic signature of the 2-cyano group could be exploited to achieve greater selectivity for these cancer-related isoforms over their cytosolic counterparts. nih.gov

Beyond carbonic anhydrases, the diversification of the this compound scaffold may yield compounds that interact with other enzyme classes or receptor systems. Screening novel derivative libraries against panels of kinases, proteases, or G-protein coupled receptors using high-throughput methods could uncover unexpected therapeutic opportunities. Publicly available resources like the Therapeutic Target Database can facilitate the identification and validation of such new potential targets. nih.govidrblab.net

Table 2: Key Carbonic Anhydrase Isoforms as Potential Targets

Isoform Location Physiological/Pathological Relevance Therapeutic Goal Reference
hCA I Cytosolic Widely expressed, pH balance Avoid inhibition (off-target) mdpi.com
hCA II Cytosolic Widely expressed, aqueous humor secretion (eye) Target for glaucoma, but an off-target for cancer therapy wikipedia.orgmdpi.com
hCA IX Transmembrane Tumor-associated, hypoxia-induced Selective inhibition for anticancer therapy nih.govacs.org
hCA XII Transmembrane Tumor-associated Selective inhibition for anticancer therapy nih.govacs.org

Advanced Drug Delivery Systems Incorporating this compound

For any promising therapeutic agent derived from the this compound scaffold, overcoming challenges related to solubility, stability, and targeted delivery will be crucial for clinical translation. Future research will likely explore the incorporation of these novel compounds into advanced drug delivery systems (DDS).

These systems are designed to maximize the efficacy of a drug by ensuring it reaches the diseased tissue in sufficient concentrations while minimizing exposure to healthy tissues. frontiersin.org Potential DDS platforms include:

Nanoparticles: Encapsulating a this compound derivative within organic (e.g., liposomes, polymeric nanoparticles) or inorganic nanoparticles can improve its bioavailability and allow for passive or active targeting to tumor sites. mdpi.com

Hydrogels: For localized delivery, injectable hydrogels loaded with the therapeutic agent could provide sustained release over time, which may be beneficial for applications in tissue engineering or localized cancer treatment. nih.gov

Antibody-Drug Conjugates (ADCs): In an oncology context, a highly potent derivative could be covalently linked to a monoclonal antibody that recognizes a tumor-specific antigen. This approach offers a highly targeted therapy, delivering the cytotoxic agent directly to cancer cells. frontiersin.org

Gene-Activated Scaffolds: In the realm of regenerative medicine, scaffolds could be designed to not only provide structural support but also deliver agents that promote tissue growth, such as angiogenesis enhancers. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. These computational tools can accelerate the traditionally slow and costly drug development process at multiple stages. nih.gov

Future applications include:

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and reinforcement learning, can design entirely new molecules from scratch that are optimized for binding to a specific therapeutic target and possess desirable drug-like properties. researchgate.net

Predictive Modeling: ML algorithms like Random Forest, Support Vector Machines, and Artificial Neural Networks can be trained on existing chemical and biological data to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models can rapidly predict the biological activity of thousands of virtual this compound derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates.

Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and clinical trials to identify and validate novel therapeutic targets for which this compound derivatives may be effective.

ADME/T Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new chemical entities, helping to identify and eliminate compounds likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov

Collaborative Research Initiatives and Interdisciplinary Approaches

The successful translation of a novel chemical entity like this compound into a clinical candidate is rarely the work of a single research group. The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. Future progress will depend on the formation of research initiatives that bring together experts from diverse fields.

This interdisciplinary pipeline would involve:

Medicinal and Synthetic Chemists: To design and synthesize novel libraries of this compound derivatives.

Computational Biologists and Data Scientists: To employ AI and ML for molecular modeling, virtual screening, and predictive analysis. rsc.org

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo screening to determine the efficacy and mechanism of action of new compounds.

Structural Biologists: To solve the crystal structures of lead compounds bound to their targets, providing crucial insights for further optimization. nih.gov

Pharmaceutical Scientists: To develop advanced drug delivery formulations to improve the clinical applicability of lead candidates.

Such collaborative efforts, facilitated by shared databases and open communication platforms, are essential for navigating the multifaceted challenges of drug development and unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-Cyanobenzenesulfonamide, and how can reaction efficiency be validated?

Methodological Answer: The synthesis of this compound typically begins with benzenesulfonyl chloride derivatives. For example, analogous compounds like 2-Fluoro-6-methoxybenzenesulfonamide are synthesized via sulfonylation of aniline derivatives followed by cyanation . Key steps include:

Sulfonation : Reacting 2-cyanobenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

Amination : Treating the intermediate with ammonia or ammonium hydroxide to yield the sulfonamide.

Purification : Recrystallization from ethanol/water mixtures.
Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using 1^1H/13^13C NMR (DMSO-d6 solvent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Look for sulfonamide NH2_2 protons (δ 7.2–7.5 ppm, broad singlet) and aromatic protons (δ 7.8–8.2 ppm, split due to cyano group’s electron-withdrawing effect).
    • 13^13C NMR: The sulfonamide sulfur-linked carbon appears at δ 125–130 ppm; the cyano carbon is at δ 115–120 ppm .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1360 cm1^{-1} and 1160–1200 cm1^{-1}) and C≡N stretch (2240–2260 cm1^{-1}).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 197 (calculated for C7_7H6_6N2_2O2_2S).

Q. How can initial biological activity screening for this compound be designed to assess enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) based on structural analogs .
  • Assay Design :
    • Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase inhibition).
    • IC50_{50} Determination: Test compound concentrations from 0.1–100 µM, incubating with enzyme and substrate.
    • Controls: Include acetazolamide (positive control) and DMSO (vehicle control).
  • Data Interpretation : Calculate inhibition kinetics using GraphPad Prism (non-linear regression). Validate hits with dose-response curves (triplicate runs) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction between this compound and its enzymatic targets?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes.
  • Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to simulate binding stability and hydrogen-bonding networks (focus on sulfonamide-Zn2+^{2+} interactions).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Triangulation : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Troubleshooting :
    • Check compound solubility (use DLS for aggregation detection).
    • Verify enzyme source purity (SDS-PAGE) and activity (positive controls).
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-assay variability .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro studies?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • pH Adjustment : Ionize the sulfonamide group by preparing solutions in PBS (pH 7.4) or sodium bicarbonate (pH 8.5).
  • Surfactants : Add Tween-20 (0.01–0.1%) for micellar encapsulation. Validate solubility via nephelometry .

Q. How can computational models predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to compute Fukui indices, identifying electrophilic centers (e.g., sulfur in sulfonamide).
  • Docking Studies : AutoDock Vina to model interactions with nucleophiles (e.g., amines, thiols). Prioritize reaction sites with highest binding scores .

Q. What protocols ensure the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
  • Analytical Monitoring : Track degradation via UPLC-MS. Identify major degradation products (e.g., hydrolysis to cyanobenzoic acid).
  • Storage Recommendations : Store at −20°C in amber vials under nitrogen .

Q. How can researchers improve regioselectivity when functionalizing this compound via electrophilic aromatic substitution?

Methodological Answer:

  • Directing Groups : Leverage the sulfonamide’s meta-directing effect and cyano’s para-directing influence.
  • Reaction Optimization :
    • Nitration: Use HNO3_3/H2_2SO4_4 at 0°C to favor para-nitro products.
    • Halogenation: Employ NBS/FeCl3_3 for bromination at the meta position.
  • Validation : Compare product ratios via 1^1H NMR integration .

Q. What methodologies identify metabolic byproducts of this compound in hepatic microsomal assays?

Methodological Answer:

  • Incubation Conditions : Use human liver microsomes (HLMs) with NADPH regeneration system (37°C, 1–2 hours).
  • LC-HRMS Analysis : Acquire high-resolution mass spectra (Orbitrap) in positive/negative ion modes.
  • Data Processing : Use XCMS Online for metabolite profiling. Key Phase I metabolites include hydroxylated and desulfonylated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.